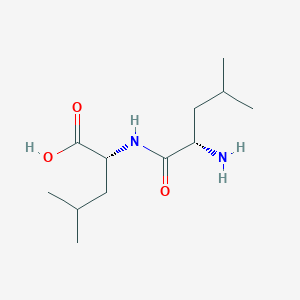

l-Leucyl-d-leucine

Vue d'ensemble

Description

Synthesis Analysis

l-Leucyl-d-leucine's synthesis has been explored through enzymatic resolution and modified chemical reactions. One study described the synthesis of L-[1-11C]leucine for determining cerebral protein synthesis rates in humans using positron emission tomography. The synthesis involved a modified Bucherer-Strecker reaction sequence, achieving high radiochemical purity and yield through the use of immobilized enzymes for rapid resolution of amino acid enantiomers (Barrio et al., 1983).

Molecular Structure Analysis

The molecular structure of l-Leucyl-d-leucine and its complexes has been elucidated through X-ray crystallography and neutron diffraction. Studies have provided insights into the amino acid's packing in crystalline form, highlighting hydrophobic and hydrophilic layer division and the importance of intermolecular interactions (Dalhus & Görbitz, 1999).

Chemical Reactions and Properties

Research has explored the enzymatic oxidation systems for synthesizing enantiomerically pure d-tert-leucine, indicating the potential chemical reactivity and selectivity of leucine derivatives in synthesis applications (Hummel, Kuzu, & Geueke, 2003).

Physical Properties Analysis

The physical properties, including stability and phase transitions of l-leucine, have been studied extensively, providing a foundation for understanding the behavior of its derivatives under various conditions. Neutron scattering, calorimetry, and diffraction data have evidenced phase transitions, linking local dynamics to molecular structure (Façanha Filho et al., 2011).

Chemical Properties Analysis

Studies on leucine and its derivatives, including l-Leucyl-d-leucine, have focused on molecular recognition and inclusion phenomena, demonstrating the compound's ability to form inclusion crystals and interact enantioselectively with various molecules. This highlights the dipeptide's unique chemical properties and potential for molecular recognition applications (Akazome et al., 2005).

Applications De Recherche Scientifique

-

- Summary of Application : Leucine, a branched-chain amino acid, is essential in regulating animal growth and development . It has anabolic effects on muscle and other tissues, including its ability to stimulate protein synthesis by activating the mTORC1 signaling pathway .

- Methods of Application : The co-ingestion of carbohydrates and essential amino acids enhances Leucine’s anabolic effects . Leucine supplementation may cause digestive issues or interact with certain medications .

- Results or Outcomes : Leucine promotes muscle growth and metabolic health in animals and humans, making it a promising therapeutic agent .

-

Regulation of Food Intake, Energy Balance, and Glucose Homeostasis

- Summary of Application : Leucine is a well-known activator of the mammalian target of rapamycin (mTOR). Because mTOR signaling regulates several aspects of metabolism, the potential of leucine as a dietary supplement for treating obesity and diabetes mellitus has been investigated .

- Methods of Application : Leucine supplementation has been studied in a variety of conditions such as aging, muscle lesions, protein/energy deprivation, obesity, and diabetes mellitus .

- Results or Outcomes : Several studies have found that leucine supplementation improves glucose homeostasis .

-

Lipid Metabolism and Insulin Sensitivity

- Summary of Application : Leucine has been shown to benefit lipid metabolism and insulin sensitivity, making it a promising strategy for preventing and treating metabolic diseases, including type 2 diabetes and obesity .

- Methods of Application : The co-ingestion of carbohydrates and essential amino acids enhances Leucine’s anabolic effects . More research is needed to understand how Leucine interacts with other nutrients, dietary factors, and lifestyle habits to maximize its benefits .

- Results or Outcomes : Specific studies have demonstrated that Leucine promotes muscle growth and metabolic health in animals and humans .

-

Muscle Strength and Size Enhancement

- Summary of Application : DL-185 dileucine, a form of leucine where two leucine molecules are bonded together, is used for a significant boost in muscle protein synthesis that can lead to increased muscle strength and size and enhanced recovery and performance .

- Methods of Application : DL-185 dileucine is used as a supplement for muscle building .

- Results or Outcomes : The boosted muscle protein synthesis isn’t just compared to taking nothing at all .

-

Protein Synthesis and Tissue Regeneration

- Summary of Application : Leucine can regulate several cellular processes such as protein synthesis and tissue regeneration . Therefore, leucine supplementation has been studied in a variety of conditions such as aging, muscle lesions, and protein/energy deprivation .

- Methods of Application : Leucine is an essential amino acid for protein synthesis. Additionally, similarly to other amino acids, the carbon skeleton of leucine can be used to generate ATP .

- Results or Outcomes : Leucine is sometimes used as a dietary supplement or enhances food flavor .

-

Energy Source and Molecule Precursors

- Summary of Application : Leucine is an essential amino acid for protein synthesis. Additionally, similarly to other amino acids, the carbon skeleton of leucine can be used to generate ATP .

- Methods of Application : Leucine is an essential amino acid for protein synthesis .

- Results or Outcomes : Leucine is sometimes used as a dietary supplement or enhances food flavor .

Safety And Hazards

Orientations Futures

The future directions for the study and application of L-Leucyl-d-leucine are promising. For instance, MuscleTech has introduced Peptide 185, powered by patented DL-185 dileucine, which is designed to boost muscle protein synthesis significantly . Furthermore, N-acetyl-l-leucine is being intensively studied as a promising treatment for several disorders with unmet medical needs .

Propriétés

IUPAC Name |

(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-7(2)5-9(13)11(15)14-10(12(16)17)6-8(3)4/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPYQJIKPJDLLB-VHSXEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@H](CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

l-Leucyl-d-leucine | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.